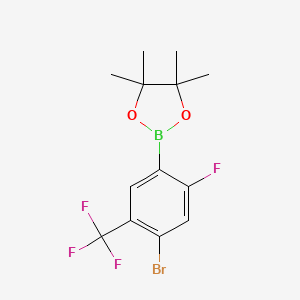
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinacol boronic esters, such as “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and have been the subject of numerous studies .
Synthesis Analysis
The synthesis of pinacol boronic esters involves several steps. One of the key steps is the protodeboronation of alkyl boronic esters . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of pinacol boronic esters is characterized by two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. One of the most notable is the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester”:
Synthesis of Antitumor Agents
This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. KSP plays a crucial role in mitosis, and its inhibition can lead to the arrest of cell division, making it a target for cancer therapy .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are considered for new drug designs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment .
Suzuki–Miyaura Coupling
The compound is selected for Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild conditions and tolerance to various functional groups .
Functionalization via Lithiation
It serves as a reactant for functionalization via lithiation and reaction with electrophiles. This method is used to introduce various functional groups into molecules, which is essential in organic synthesis .
Rhodium-Catalyzed Conjugate Addition
The compound is involved in selective rhodium-catalyzed conjugate addition reactions. These reactions are important for constructing complex molecules with high precision .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied with this compound. The kinetics of hydrolysis depend on the substituents in the aromatic ring and are significantly influenced by pH, especially at physiological levels .
Wirkmechanismus
The mechanism of action of pinacol boronic esters in chemical reactions often involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . In the case of the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)9(15)6-10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWHTOKPXUEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

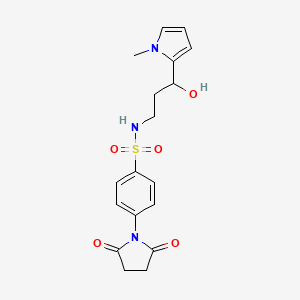
![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
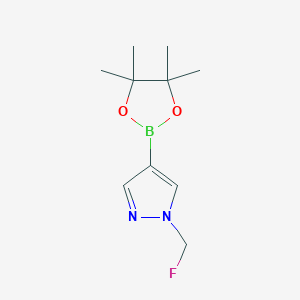
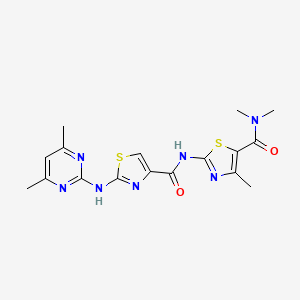
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)
![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)


![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)
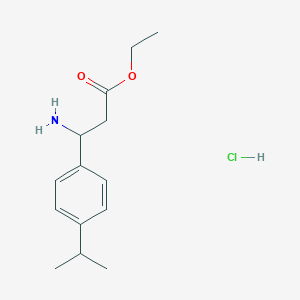
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
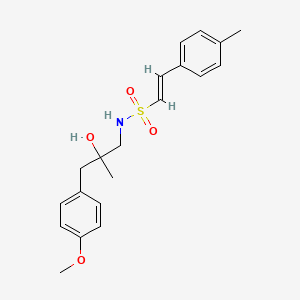
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)
